1,6-Dihydroxypyrido[3,4-d]pyridazin-4-one
Overview
Description
1,6-Dihydroxypyrido[3,4-d]pyridazin-4-one is a heterocyclic organic compound characterized by its unique structure, which includes a pyridazine ring fused with a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,6-Dihydroxypyrido[3,4-d]pyridazin-4-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require the use of strong acids or bases, and the temperature and pressure must be carefully controlled to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound. Quality control measures, such as chromatography and spectroscopy, are employed to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 1,6-Dihydroxypyrido[3,4-d]pyridazin-4-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2). These reactions typically occur under acidic or neutral conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used. These reactions are often carried out in anhydrous solvents.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as amines or halides. The reaction conditions depend on the specific nucleophile and the desired substitution pattern.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound. These products can be further modified or utilized in various applications.
Scientific Research Applications
1,6-Dihydroxypyrido[3,4-d]pyridazin-4-one has shown promise in several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Medicine: The compound has been studied for its potential therapeutic effects, particularly in the treatment of inflammatory and autoimmune diseases.
Industry: Its chemical properties make it useful in various industrial applications, such as the development of new materials and chemical processes.
Mechanism of Action
1,6-Dihydroxypyrido[3,4-d]pyridazin-4-one can be compared with other similar heterocyclic compounds, such as pyridazines, pyridines, and pyrimidines. While these compounds share structural similarities, this compound is unique in its specific arrangement of hydroxyl groups and fused rings. This uniqueness contributes to its distinct chemical and biological properties.
Comparison with Similar Compounds
Pyridazine
Pyridine
Pyrimidine
Quinazoline
Purine
Properties
IUPAC Name |
1,6-dihydroxypyrido[3,4-d]pyridazin-4-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O3/c11-6-4-1-2-10(13)3-5(4)7(12)9-8-6/h1-3,11,13H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVJHTKZJNBUPEU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C2C1=C(N=NC2=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40321867 | |
Record name | 1,6-dihydroxypyrido[3,4-d]pyridazin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40321867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89663-09-2 | |
Record name | NSC382576 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=382576 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,6-dihydroxypyrido[3,4-d]pyridazin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40321867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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